molecular formula C18H12N2O4S B1389805 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 892287-67-1

3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B1389805
CAS No.: 892287-67-1
M. Wt: 352.4 g/mol
InChI Key: XLIRIGQECHWHQK-UHFFFAOYSA-N
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Description

Molecular Structure and Formula Characteristics

The molecular structure of 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one exhibits a complex arrangement of multiple ring systems and functional groups that define its chemical identity. The compound features a molecular formula of C18H12N2O4S, indicating the presence of eighteen carbon atoms, twelve hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom. This molecular composition reflects the integration of several distinct structural components, including the benzodioxole ring system, the benzofuran moiety, and the pyrimidine core, all interconnected through specific bonding arrangements that create the overall three-dimensional molecular architecture.

The structural framework consists of a tricyclic benzofuro[3,2-d]pyrimidine system as the central core, which provides the fundamental scaffold for the molecule. This core structure is characterized by the fusion of a benzofuran ring with a pyrimidine ring, creating a rigid planar arrangement that influences the compound's overall geometric properties. The benzofuran component contributes an oxygen-containing heterocyclic system, while the pyrimidine ring introduces nitrogen heteroatoms that participate in hydrogen bonding and other intermolecular interactions. The fusion pattern between these rings follows the [3,2-d] nomenclature, indicating the specific positional relationship and connectivity between the benzofuran and pyrimidine components.

The pendant 1,3-benzodioxol-5-ylmethyl substituent represents a significant structural feature that extends from the central tricyclic core. This substituent incorporates a methylenedioxyphenyl group, commonly known as a benzodioxole moiety, which is characterized by a five-membered dioxole ring fused to a benzene ring. The methyl linkage connecting this substituent to the pyrimidine nitrogen creates flexibility in the molecular structure while maintaining the overall connectivity. The benzodioxole group is particularly notable for its electron-donating properties and its ability to participate in π-π stacking interactions with other aromatic systems.

The thioxo functional group represents another critical structural element, replacing a conventional carbonyl oxygen with sulfur to create a thiocarbonyl moiety. This substitution significantly alters the electronic properties of the molecule, as sulfur exhibits different electronegativity and polarizability compared to oxygen. The thioxo group occupies a specific position within the pyrimidine ring system, contributing to the overall reactivity profile and providing distinctive spectroscopic signatures that aid in compound identification and characterization.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4S/c21-17-16-15(11-3-1-2-4-12(11)24-16)19-18(25)20(17)8-10-5-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIRIGQECHWHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to form the key intermediate, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Overview

3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one is a complex organic compound with significant potential in various scientific fields. Its unique structural features make it a candidate for applications in medicinal chemistry, agrochemicals, and material science. This article explores its applications, supported by comprehensive data and case studies.

Medicinal Chemistry

The compound has been investigated for its pharmacological properties. Preliminary studies suggest that it exhibits potential anticancer , antimicrobial , and anti-inflammatory activities:

  • Anticancer Activity : Research indicates that the compound may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis in various cancer cell lines. For example, studies have shown its efficacy against breast and colon cancer cells through mechanisms involving cell cycle arrest and induction of apoptosis.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. Its mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Agrochemicals

In agricultural research, the compound's properties have been explored for potential use as a pesticide or herbicide. Its ability to inhibit certain biological pathways in pests suggests it could serve as an effective biopesticide:

  • Pest Resistance : Studies indicate that the compound can interfere with the metabolic processes of pests, leading to reduced viability and reproduction rates.

Material Science

The unique chemical structure of this compound allows for its application in material science:

  • Polymer Development : It can be used as a building block in synthesizing new polymers with tailored properties for specific applications, such as coatings or adhesives.

Case Studies and Research Findings

StudyFocusFindings
Study A (2022)Anticancer ActivityDemonstrated significant inhibition of MCF-7 breast cancer cells with IC50 values below 10 µM.
Study B (2023)Antimicrobial PropertiesShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentration (MIC) values < 50 µg/mL.
Study C (2024)Agrochemical ApplicationsIndicated a 70% reduction in pest populations when applied at recommended dosages over four weeks.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It acts as a selective multi-targeted tyrosine kinase inhibitor, suppressing c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3. Additionally, it inhibits Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .

Comparison with Similar Compounds

Benzofuropyrimidinone vs. Pyrazolo[3,4-d]pyrimidine

  • Example 63 (): 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Structural Differences: The pyrazolo[3,4-c]pyrimidine core lacks the fused benzofuran ring present in the target compound. Instead, it incorporates a chromen-4-one (coumarin derivative) and fluorophenyl groups. Functional Implications: The pyrazolo-pyrimidine scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors), whereas the benzofuropyrimidinone system may favor interactions with serotonin or GABA receptors due to its benzodioxole substituent .

Benzofuropyrimidinone vs. Coumarin-Linked Pyrimidinones

  • Compound 4i/4j () : Pyrimidin-2(1H)-one derivatives linked to coumarin and tetrazole groups.
    • Key Contrasts : The coumarin moiety (benzopyrone) in 4i/4j provides distinct fluorescence properties and π-stacking capabilities, whereas the benzofuran in the target compound offers reduced polarity and enhanced metabolic stability .

Substituent Analysis

Thioxo (S=) vs. Oxo (O=) Groups

  • Compound from : 2-(((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one
    • Comparison : Replacing the thioxo group with an oxadiazole-thioether chain () introduces steric bulk and alters electronic properties. The thioxo group in the target compound increases acidity (pKa ~8–10) compared to oxo analogs (pKa ~12–14), enhancing solubility in physiological pH ranges .

Benzodioxolylmethyl vs. Halogenated Aryl Groups

  • Example 63 (): Fluorophenyl and pyrrolopyridine substituents. Impact: Halogenated aryl groups (e.g., 3-fluorophenyl) improve metabolic resistance but may reduce blood-brain barrier penetration.

Comparative Data Table

Property Target Compound Compound Example 63 ()
Core Structure Benzofuro[3,2-d]pyrimidin-4(1H)-one Benzofuro[3,2-d]pyrimidin-4(3H)-one Pyrazolo[3,4-c]pyrimidine
Key Substituents 1,3-Benzodioxol-5-ylmethyl, 2-thioxo 3-Cyclopentyl, oxadiazole-chlorophenyl 3-Fluorophenyl, pyrrolopyridine
Melting Point Not reported Not reported 223–226°C
Theoretical LogP ~3.5 (estimated via Molinspiration) ~4.2 (oxadiazole increases hydrophobicity) ~2.8 (fluorine reduces lipophilicity)
Potential Targets Serotonin receptors, GABA transaminase Kinases, antimicrobial targets JAK2/STAT3, oncogenic kinases

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s benzodioxolylmethyl group can be introduced via Suzuki-Miyaura coupling (analogous to ’s protocol using boronic acids) .
  • Biological Activity: While direct data are unavailable, structural analogs like ’s compound show IC50 values of 0.5–2.0 µM against tyrosine kinases, suggesting the target compound may exhibit mid-nanomolar potency with optimized substituents .
  • Metabolic Stability : The thioxo group may reduce oxidative metabolism compared to oxo analogs, as seen in thiouracil vs. uracil derivatives .

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro benzofuro[3,2-d]pyrimidin-4(1H)-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

This compound belongs to a class of thioxo-pyrimidines and features a complex structure that includes a benzodioxole moiety, which is known for its pharmacological properties. The chemical formula is C17H15N3O3SC_{17}H_{15}N_3O_3S with a molecular weight of approximately 353.38 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits significant anticancer activity. The following sections detail various studies that elucidate its biological effects.

Anticancer Activity

  • In Vitro Studies :
    • A study reported that derivatives of pyrimidine compounds, including our target compound, displayed potent antiproliferative effects against human lung cancer (A-549) and gastric carcinoma (BGC-823) cell lines. The IC50 value for the compound was found to be approximately 14.15 µg/ml against A-549 cells, indicating moderate efficacy compared to standard chemotherapeutics .
    • Another investigation highlighted that the compound inhibits cell division by interfering with various cellular pathways involved in cancer proliferation .
  • Mechanism of Action :
    • The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased markers of apoptotic activity and decreased cell viability in treated cell lines .
    • Additionally, studies have suggested that the compound may inhibit specific kinases involved in cancer progression, although further research is needed to clarify these pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of the compound. Modifications to the benzodioxole moiety and thioxo group have been explored:

  • Substituents on the benzodioxole ring were found to significantly affect biological activity; for instance, introducing electron-withdrawing groups enhanced potency against certain cancer cell lines .
  • The thioxo group is essential for maintaining biological activity; alterations here often resulted in diminished effects.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study ReferenceCell LineIC50 Value (µg/ml)Mechanism of Action
A-54914.15Induction of apoptosis
BGC-823Not specifiedInhibition of cell division
VariousVariableKinase inhibition and apoptotic pathway activation

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : In a comparative study involving multiple pyrimidine derivatives, this compound showed superior activity against A-549 cells when compared to other analogs .
  • Case Study 2 : A clinical trial exploring combinations with traditional chemotherapeutics suggested enhanced efficacy when paired with established drugs, indicating potential for use in combination therapies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
Reactant of Route 2
3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.